molecular formula C18H28N4O3S B2918396 N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1235039-83-4

N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2918396
CAS No.: 1235039-83-4
M. Wt: 380.51
InChI Key: DSSTUQUUWYPVIJ-UHFFFAOYSA-N
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Description

N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic small molecule designed for medicinal chemistry and drug discovery research. Its structure incorporates a piperidine core, a moiety frequently investigated for its potential to interact with enzymatic targets, particularly in the development of inhibitors for inflammatory processes . The molecule is further functionalized with a thiophene heterocycle, a privileged structure in pharmaceutical agents known to contribute favorably to binding affinity and pharmacokinetic properties. The specific molecular architecture, featuring an ethanediamide (oxalamide) linker, suggests potential for bidentate interactions with biological targets, making it a compelling candidate for probing protein-ligand interactions. Researchers may find this compound valuable in high-throughput screening campaigns, mechanism of action studies, and as a starting point for the synthesis of novel therapeutic agents. The tert-butyl carbamoyl group adds steric bulk and can influence the molecule's metabolic stability and binding characteristics. Given the established role of piperidine-based compounds in targeting inflammasome complexes like NLRP3, this chemical could be of significant interest in immunology and inflammation research . It is provided as a tool compound to facilitate the exploration of new biological pathways and the development of potential treatments for a range of diseases.

Properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c1-18(2,3)21-17(25)22-8-6-13(7-9-22)11-19-15(23)16(24)20-12-14-5-4-10-26-14/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSTUQUUWYPVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. The piperidine ring can be synthesized through cyclization reactions, while the thiophene ring can be introduced via cross-coupling reactions such as the Suzuki-Miyaura coupling . The final step involves the coupling of these intermediates with ethanediamide under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the ethanediamide backbone can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The piperidine and thiophene rings can interact with enzymes or receptors, modulating their activity. The ethanediamide backbone may facilitate binding to proteins or nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Functional and Pharmacological Implications

Electronic and Steric Effects

  • Thiophene vs.
  • tert-Butylcarbamoyl : This bulky group may reduce metabolic degradation by cytochrome P450 enzymes, as seen in tert-butyl-protected piperidines ().

Pharmacokinetic Properties

  • Solubility : Thiophene’s moderate polarity may offset tert-butyl’s hydrophobicity, unlike purely aromatic analogs (e.g., ).

Therapeutic Potential (Speculative)

  • CNS applications : Similar to fentanyl analogs () but with modified selectivity due to thiophene.
  • Antimicrobial activity : Thiophene derivatives in showed antibacterial effects, hinting at possible utility in infectious disease.

Biological Activity

N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on available research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a tert-butylcarbamoyl group and a thiophenyl group. The general formula can be represented as follows:

C18H27N5O3\text{C}_{18}\text{H}_{27}\text{N}_{5}\text{O}_{3}

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of Piperidine Derivative : Reaction of tert-butylcarbamoyl chloride with piperidine.
  • Introduction of Thiophenyl Group : Reaction with thiophen-2-carboxylic acid or suitable thiophenyl derivatives.
  • Final Coupling : Formation of the ethanediamide linkage through condensation reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways associated with growth, apoptosis, and inflammation.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.
  • Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against neuronal cell death

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]}Piperidine-basedAntimicrobial
N-(6-(4-pyrazinecarbonyl)piperazine)Piperazine-basedAnticancer
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin)Pyrrolo-pyrimidine-basedEnzyme inhibition

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